![molecular formula C10H20O B3274032 Dihydrocitronellal CAS No. 60018-13-5](/img/structure/B3274032.png)
Dihydrocitronellal
Overview
Description
Dihydrocitronellal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms . It is a dry, grassy, and rose tasting compound .
Synthesis Analysis
The synthesis of Dihydrocitronellal can be achieved through the hydrogenation of Citral and Citronellal . This process involves multistage chemical reactions such as hydrogenation and cyclization . More specifically, Pd and Ni metals were impregnated over acidic support (e.g., hetero-poly acid supported montmorillonite, HPA_MM) . The 8 wt% Ni-HPA-MM catalyst has produced 63% menthols from citral hydrogenation (80 °C, 1.0 MPa) within 24 h .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dihydrocitronellal include hydrogenation and cyclization . The reaction is very complex and a bifunctional catalyst exhibiting especially Lewis acid sites for cyclisation of citronellal to isopulegol are needed, while metal particles are required for its hydrogenation to menthols .
Scientific Research Applications
Olfactory Properties
- Dihydrocitronellal, when studied in its enantiomeric forms, shows significant qualitative and quantitative differences in odor. This was discovered through stereo-specific preparation from (+)-pulegone and investigating the olfactory properties of the final products and intermediates (Skorianetz, Giger, & Ohloff, 1971).
Chemical Synthesis and Transformation
- The hydrogenation of citral in a biphasic system using a water-soluble palladium complex has been studied, with dihydrocitronellal being one of the main products. This process highlights the significance of dihydrocitronellal in chemical synthesis, where its yield can reach up to 93% under certain conditions (Tin, Wong, Li, Li, & Li, 1999).
Biological Screening of Terpenes
- Dihydrocitronellol, a related compound to dihydrocitronellal, has been explored for its biological activities. It was found to be the most active terpene in in vitro bioassays against Schistosoma mansoni, a parasite responsible for schistosomiasis mansoni. This study highlights the potential antiparasitic applications of dihydrocitronellal and related compounds (Mafud et al., 2016).
Health Benefits of Related Flavonoids
- Dihydromyricetin, a flavonoid that shares structural similarities with dihydrocitronellal, exhibits a range of health-benefiting activities with minimal adverse effects. This flavonoid has demonstrated antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory activities, suggesting potential health applications for dihydrocitronellal (Li et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3,7-dimethyloctanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIFMPORANABL-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocitronellal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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